molecular formula C22H21N3O5 B12821458 (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B12821458
M. Wt: 407.4 g/mol
InChI Key: MUUFJIFAAHRREF-IERDGZPVSA-N
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Description

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzo[d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Construction of the pyrido[3,4-b]indole core: This step often involves a multi-step synthesis, including cyclization and functional group transformations.

    Introduction of the methylamino group: This can be done through reductive amination using methylamine and a suitable reducing agent.

    Acylation to introduce the acetyl group: This step involves the reaction of the intermediate with an acyl chloride or anhydride.

    Final carboxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound can be used as a probe to study biological processes. Its interactions with biological molecules can provide insights into the mechanisms of action of various biological pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, the compound can be used as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for use in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-aminoacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
  • (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(ethylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Uniqueness

The uniqueness of (1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in a distinct manner, leading to specific biological and chemical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

(1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(methylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C22H21N3O5/c1-23-10-19(26)25-16(22(27)28)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,23-24H,9-11H2,1H3,(H,27,28)/t16-,21+/m1/s1

InChI Key

MUUFJIFAAHRREF-IERDGZPVSA-N

Isomeric SMILES

CNCC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Canonical SMILES

CNCC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)O

Origin of Product

United States

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